Methyl 3-benzoyl-1,2-dihydro-4-hydroxy-2-oxo-6-quinolinecarboxylate
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Overview
Description
Methyl 3-benzoyl-1,2-dihydro-4-hydroxy-2-oxo-6-quinolinecarboxylate is a complex organic compound belonging to the quinolone family. Quinolones are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered attention due to its unique structural features and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-benzoyl-1,2-dihydro-4-hydroxy-2-oxo-6-quinolinecarboxylate typically involves the reaction of anthranilic acid derivatives with benzoyl chloride under controlled conditions. The reaction proceeds through a series of steps, including cyclization and esterification, to yield the desired product . The reaction conditions often require the use of a base, such as triethylamine, and a solvent, such as dichloromethane, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-benzoyl-1,2-dihydro-4-hydroxy-2-oxo-6-quinolinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: The benzoyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Methyl 3-benzoyl-1,2-dihydro-4-hydroxy-2-oxo-6-quinolinecarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 3-benzoyl-1,2-dihydro-4-hydroxy-2-oxo-6-quinolinecarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells. This inhibition is often mediated through the formation of stable complexes with the target proteins .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyquinoline: Known for its antimicrobial properties.
4-Hydroxyquinoline: Used in the synthesis of various pharmaceuticals.
Nalidixic Acid: An early quinolone antibiotic with a similar core structure.
Uniqueness
Methyl 3-benzoyl-1,2-dihydro-4-hydroxy-2-oxo-6-quinolinecarboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinolone derivatives .
Properties
CAS No. |
90181-96-7 |
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Molecular Formula |
C18H13NO5 |
Molecular Weight |
323.3 g/mol |
IUPAC Name |
methyl 3-benzoyl-4-hydroxy-2-oxo-1H-quinoline-6-carboxylate |
InChI |
InChI=1S/C18H13NO5/c1-24-18(23)11-7-8-13-12(9-11)16(21)14(17(22)19-13)15(20)10-5-3-2-4-6-10/h2-9H,1H3,(H2,19,21,22) |
InChI Key |
QMJIZUQYOGVNPE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NC(=O)C(=C2O)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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